Product packaging for Ethyl 2-chloro-4-hydroxybenzoate(Cat. No.:CAS No. 56069-35-3)

Ethyl 2-chloro-4-hydroxybenzoate

Cat. No.: B2729920
CAS No.: 56069-35-3
M. Wt: 200.62
InChI Key: SXPALFRWFJQPFQ-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-hydroxybenzoate is a synthetic benzoic acid ester derivative, characterized by the presence of both chloro and hydroxy functional groups on its aromatic ring. This specific substitution pattern makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Researchers utilize this compound and its structural analogs, such as ethyl 4-chloro-2-hydroxybenzoate and ethyl 3-chloro-4-hydroxybenzoate , as key building blocks for the development of more complex molecules, including potential pharmaceuticals and agrochemicals. The compound serves as a versatile precursor for further chemical modifications. The reactive hydroxy group can be functionalized through alkylation, as seen in compounds like ethyl 2-chloro-4-methoxybenzoate , or acylation, while the ester group can be hydrolyzed to the corresponding acid or transesterified. Its mechanism of action in research settings is highly context-dependent, often related to the biological activity of the final molecule it helps to create. It is frequently used in structure-activity relationship (SAR) studies to explore the steric and electronic effects of substituents on biological activity . Intended Use & Handling: This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or animal use . Proper laboratory attire and safety equipment should be worn when handling this chemical. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO3 B2729920 Ethyl 2-chloro-4-hydroxybenzoate CAS No. 56069-35-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-chloro-4-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPALFRWFJQPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Synthesis of Ethyl 2 Chloro 4 Hydroxybenzoate

Classical and Contemporary Esterification Routes to Ethyl 2-chloro-4-hydroxybenzoate

The formation of this compound primarily involves the esterification of 2-chloro-4-hydroxybenzoic acid. This can be achieved through direct methods using ethanol (B145695) or via indirect pathways involving more reactive intermediates.

Direct Esterification Approaches Utilizing Ethanol

The most common method for synthesizing this compound is the direct esterification of 2-chloro-4-hydroxybenzoic acid with ethanol. This reaction is a classic example of Fischer-Speier esterification, which involves refluxing the carboxylic acid and alcohol in the presence of an acid catalyst. wikipedia.orgmasterorganicchemistry.com The equilibrium nature of this reaction requires specific conditions to favor the formation of the ester product. organic-chemistry.org

Commonly used acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and various Lewis acids. wikipedia.orgorganic-chemistry.org To drive the reaction towards the product side, an excess of the alcohol reactant is often used, or the water byproduct is removed, for instance, through azeotropic distillation using a Dean-Stark apparatus. wikipedia.orgorganic-chemistry.org Typical reaction times can range from 1 to 10 hours at temperatures between 60–110 °C. wikipedia.org

Table 1: Reaction Parameters for Direct Esterification

Parameter Condition Source
Reactants 2-chloro-4-hydroxybenzoic acid, Ethanol wikipedia.org
Catalyst Sulfuric acid, p-toluenesulfonic acid wikipedia.orgorganic-chemistry.org
Temperature 60-110 °C wikipedia.org
Reaction Time 1-10 hours wikipedia.org
Key Feature Equilibrium driven by excess alcohol or water removal organic-chemistry.org

Indirect Synthetic Pathways via Acyl Chloride Intermediates

An alternative to direct esterification involves a two-step process starting with the conversion of the carboxylic acid to a more reactive acyl chloride. 2-chloro-4-hydroxybenzoic acid can be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 2-chloro-4-hydroxybenzoyl chloride. nih.govprepchem.com This intermediate is then subsequently reacted with ethanol to yield the final ester product, this compound.

This method avoids the equilibrium limitations of direct esterification and often proceeds under milder conditions for the final ester formation step. chem-soc.si The initial acid chloride formation, however, requires careful handling of the reagents. For instance, the reaction of 4-hydroxybenzoic acid with thionyl chloride is often carried out under reflux, sometimes with a catalytic amount of dimethylformamide (DMF). prepchem.comgoogle.com The subsequent reaction of the formed acyl chloride with an alcohol is typically efficient. nih.gov

Advanced Synthetic Strategies for Positional Isomers and Analogues of this compound

Modern synthetic chemistry offers a variety of advanced strategies for the preparation of benzoate (B1203000) esters and their derivatives, focusing on efficiency, selectivity, and environmental sustainability.

Catalytic and Green Chemistry Approaches in Benzoate Synthesis

In line with the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, new catalytic systems are being developed for esterification. imist.ma These include the use of solid acid catalysts, ionic liquids, and organocatalysts, which can offer advantages such as easier separation, reusability, and milder reaction conditions. For example, sodium benzoate has been utilized as a green and recyclable catalyst for Knoevenagel condensation, a different type of reaction but indicative of the trend towards using benign catalysts. researchgate.net The goal is to develop processes that are not only efficient in terms of yield but also have a minimal environmental footprint by avoiding toxic solvents and harsh reagents. imist.ma

Multi-Component Reactions and Cascade Processes for Complex Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.nettandfonline.com These reactions are advantageous due to their atom economy, operational simplicity, and ability to quickly generate molecular diversity. researchgate.net Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations, often triggered by a single event, to build complex molecular architectures from simple precursors. researchgate.netnih.gov

While specific examples for the direct synthesis of this compound via MCRs or cascade reactions are not prominent in the provided search results, these methodologies are widely applied to the synthesis of substituted benzoates and related heterocyclic scaffolds. For instance, MCRs have been used to synthesize various benzo-fused γ-lactams and other complex heterocycles. beilstein-journals.org Anionic cascade reactions have been developed to access 2,4-disubstituted benzoate esters from acyclic starting materials. acs.org These advanced methods hold potential for creating diverse libraries of benzoate analogues for various applications.

Microwave-Assisted and Sonochemical Enhancements in Ester Synthesis

To accelerate reaction rates and often improve yields, alternative energy sources like microwave irradiation and ultrasound (sonochemistry) are being employed in ester synthesis.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times for esterification reactions. For example, the synthesis of ethyl p-hydroxybenzoate, an analogue of the target compound, has been achieved using microwave heating in the presence of a catalyst, leading to high yields in a much shorter time compared to conventional heating. chemmethod.comgoogle.com This method offers a fast and efficient way to conduct esterifications. chemmethod.com

Sonochemical Enhancements: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance esterification processes. The phenomenon of acoustic cavitation, the formation and collapse of microbubbles, generates localized high pressures and temperatures, which can increase reaction rates and improve mixing. hielscher.comwikipedia.org This technique has been successfully applied to both acid-catalyzed esterification and transesterification reactions, leading to faster conversions and higher yields. hielscher.com The use of ultrasound has been reported to be beneficial in various ester syntheses, including the production of biodiesel and other specialty esters. hielscher.combiointerfaceresearch.com

Table 2: Comparison of Advanced Synthetic Techniques

Technique Principle Advantages Source
Green Catalysis Use of environmentally benign catalysts (e.g., solid acids, organocatalysts). Reduced waste, reusability, milder conditions. imist.maresearchgate.net
Multi-Component Reactions Combining three or more reactants in a single step. High atom economy, operational simplicity, rapid generation of complexity. researchgate.nettandfonline.com
Cascade Processes Series of intramolecular reactions initiated by a single event. Efficient construction of complex molecules from simple precursors. researchgate.netnih.gov
Microwave-Assisted Use of microwave energy to heat the reaction mixture. Drastically reduced reaction times, often improved yields. chemmethod.comgoogle.com
Sonochemistry Application of ultrasound to induce acoustic cavitation. Enhanced reaction rates, improved mixing, can lead to higher yields. hielscher.comwikipedia.org

Precursor Chemistry and Starting Material Optimization for this compound Production

The synthesis of this compound relies on foundational principles of organic chemistry, primarily involving the esterification of a carboxylic acid or the substitution on a pre-existing ester. The selection of precursors is critical and is often guided by the availability, cost, and reactivity of the starting materials.

A primary and direct synthetic route is the Fischer esterification of 2-chloro-4-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst. However, industrial and laboratory syntheses often employ alternative precursors for reasons of yield, purity, and reaction control. A key precursor is Mthis compound , which can be converted to the ethyl ester via transesterification. chemsrc.com This methyl ester itself is a crucial intermediate in the synthesis of various more complex molecules, such as the pharmaceutical agent Lenvatinib. google.com

The synthesis often begins with a substitution reaction on a suitable precursor. For instance, a common strategy involves the reaction of a methyl or ethyl 4-hydroxybenzoate (B8730719) derivative with a chlorinating agent. mdpi.com A patent for the synthesis of Lenvatinib describes a substitution reaction where Mthis compound is reacted with 4-chloro-7-methoxyquinoline-6-amide. google.com This highlights the role of the ester as a building block. The reaction conditions for such substitution reactions are carefully optimized to maximize yield and minimize side products.

Optimization parameters include the choice of base, solvent, molar ratios of reactants, and temperature. Alkaline conditions are typically required for substitution reactions involving the hydroxyl group. Common bases include potassium carbonate, sodium hydroxide (B78521), and potassium hydroxide. google.com The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724), and acetone (B3395972) being frequently used. google.commdpi.com

Research findings from analogous syntheses provide insight into optimizing the production of this compound. For example, in the synthesis of a downstream product from Mthis compound, molar ratios between the ester, the reacting partner, and the base were varied to achieve optimal yields, which ranged from 78.7% to 83.3% depending on the specific ratios used. google.com The reaction is typically heated to reflux for several hours to ensure completion.

Table 1: Example of Reaction Condition Optimization for a Substitution Reaction Involving a 2-chloro-4-hydroxybenzoate Precursor google.com

ParameterCondition 1Condition 2Condition 3
Precursor Mthis compoundMthis compoundMthis compound
Reactant 4-chloro-7-methoxyquinoline-6-amide4-chloro-7-methoxyquinoline-6-amide4-chloro-7-methoxyquinoline-6-amide
Base Sodium HydroxidePotassium CarbonatePotassium Carbonate
Solvent AcetoneDimethylformamideAcetonitrile
Molar Ratio (Ester:Reactant:Base) 1 : 1.1 : 0.51 : 0.5 : 1.11 : 1.5 : 0.9
Reported Yield 78.7%83.3%81.5%

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity of this compound is essential for its use in subsequent chemical syntheses. The purification process typically involves a multi-step approach beginning with the initial work-up of the reaction mixture, followed by one or more chromatographic or recrystallization techniques.

The initial isolation often involves quenching the reaction mixture, frequently by pouring it into cold water or ice water to precipitate the crude product. google.commdpi.com The resulting solid can then be collected by vacuum filtration. This is followed by washing the filter cake with water to remove water-soluble impurities and residual base. google.commdpi.com If the reaction is performed in a water-miscible solvent like acetone, the solvent is often removed under reduced pressure before the addition of water. google.com

For reactions in water-immiscible solvents, an extractive workup is common. The organic layer is separated and washed successively with an acidic solution (like dilute HCl), water, and brine to remove unreacted materials and salts. The organic phase is then dried over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) before the solvent is evaporated. waocp.orgorgsyn.org

Further purification is almost always necessary to achieve high purity.

Recrystallization is a widely used and effective technique. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor. The choice of solvent is critical; solvents like isopropanol (B130326) google.com, acetonitrile mdpi.com, and ethanol are common. mdpi.com Sometimes a solvent/anti-solvent system, such as dichloromethane (B109758) and hexane (B92381), is employed to induce crystallization. prepchem.com

Column Chromatography is another powerful purification method, particularly for removing closely related impurities. Flash chromatography using silica (B1680970) gel as the stationary phase is a standard procedure. orgsyn.org The mobile phase, or eluent, is typically a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent such as ethyl acetate. waocp.orgorgsyn.org The ratio of the solvents is optimized to achieve good separation.

High-Pressure Liquid Chromatography (HPLC) can be used for analytical assessment of purity and for preparative purification to obtain very high-purity material. asm.org Reversed-phase columns (e.g., C18) are often used with a mobile phase consisting of a mixture of water, acetonitrile or methanol, and often a modifier like acetic acid or trifluoroacetic acid (TFA). asm.orgmerckmillipore.com

The final, purified product is typically dried under vacuum to remove any residual solvents. The purity is often confirmed by analytical techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. waocp.orggoogle.com

Table 2: Summary of Purification and Isolation Techniques

TechniqueDescriptionSolvents/Reagents UsedSource
Precipitation & Filtration The reaction mixture is poured into cold water to precipitate the crude product, which is then collected by filtration.Deionized water, Ice water google.commdpi.com
Liquid-Liquid Extraction The product is partitioned between an organic solvent and an aqueous phase to remove water-soluble impurities.Diethyl ether, Chloroform, Dichloromethane, HCl, Brine waocp.orgorgsyn.org
Recrystallization The crude solid is dissolved in a minimal amount of a hot solvent and cooled to form pure crystals.Isopropanol, Acetonitrile, Ethanol, Dichloromethane/Hexane google.commdpi.commdpi.comprepchem.com
Flash Column Chromatography The product is purified by passing it through a silica gel column using a solvent system as the mobile phase.Silica Gel, Ethyl acetate/Petroleum ether orgsyn.org
High-Pressure Liquid Chromatography (HPLC) Used for high-resolution separation and purification.C18 column, Acetic acid/Methanol/Water asm.org
Drying The isolated product is dried over an anhydrous agent or under vacuum to remove residual solvents and moisture.Sodium sulfate, Magnesium sulfate waocp.orgorgsyn.org

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Chloro 4 Hydroxybenzoate

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Chlorinated Aromatic Ring

The benzene (B151609) ring of ethyl 2-chloro-4-hydroxybenzoate is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group, while being deactivated by the electron-withdrawing chloro and ethyl carboxylate groups. The hydroxyl group directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied, electrophilic substitution is expected to occur at the positions ortho to the hydroxyl group (C3 and C5).

Conversely, the presence of the electron-withdrawing chloro and ester groups, along with the chloro substituent itself, makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgmasterorganicchemistry.com This type of reaction is facilitated by the presence of strong electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism. libretexts.orgmasterorganicchemistry.com In this process, a nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), forming a tetrahedral intermediate. libretexts.org The aromaticity is then restored by the departure of the leaving group. libretexts.org The reactivity of the aryl halide in SNAr reactions is enhanced by electron-withdrawing substituents ortho or para to the halogen. masterorganicchemistry.com

Hydrolysis and Transesterification Pathways of the Ethyl Ester Moiety

The ethyl ester group of this compound can undergo hydrolysis to yield the corresponding carboxylic acid, 2-chloro-4-hydroxybenzoic acid, and ethanol (B145695). psu.edu This reaction can be catalyzed by either acid or base. epa.gov Base-catalyzed hydrolysis, also known as saponification, is typically irreversible and proceeds via a bimolecular acyl-oxygen cleavage (BAc2) mechanism. epa.gov

Transesterification is another important reaction of the ethyl ester moiety, where the ethyl group is exchanged with a different alkyl or aryl group from an alcohol. psu.edu This reaction is often catalyzed by acids or bases and is a reversible process. The equilibrium can be shifted towards the product by using a large excess of the reactant alcohol or by removing one of the products. georganics.sk For instance, the transesterification of parabens (p-hydroxybenzoic acid esters) with glycerol (B35011) has been studied, leading to the formation of 2,3-dihydroxypropyl 4-hydroxybenzoate (B8730719). psu.edu

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for various chemical transformations, including O-alkylation, O-acylation, and etherification reactions.

O-Alkylation and O-Acylation Reactions

O-alkylation of the phenolic hydroxyl group involves the formation of an ether linkage. This reaction is typically carried out by treating the phenoxide, formed by deprotonation of the phenol (B47542) with a base, with an alkyl halide. ias.ac.in For example, the O-alkylation of mthis compound has been achieved using bromocyclopropane (B120050) and cesium carbonate. nih.gov

O-acylation involves the formation of an ester linkage at the phenolic oxygen. This can be accomplished by reacting the phenol with an acyl halide or an acid anhydride, often in the presence of a base. A simple protocol for the O-acylation of a substituted 3,4-dihydrocoumarin has been reported, highlighting the regioselectivity of this transformation. mdpi.com

Interactive Table: Examples of O-Alkylation and O-Acylation Reactions

Starting MaterialReagent(s)ProductReaction Type
Mthis compoundBromocyclopropane, Cs2CO3Methyl 2-chloro-4-(cyclopropyloxy)benzoateO-Alkylation
4-hydroxybenzoic acidAllyl halide, Sodium in ethanolEthyl 4-(allyloxy)benzoateO-Alkylation
(R/S)-Ethyl 4-phenyl-3,4-dihydro-2-oxochromene-3-carboxylateAcetic anhydride(R/S)-Ethyl 2-acetoxy-4-phenyl-4H-chromene-3-carboxylateO-Acylation

Etherification and Related Coupling Reactions

Etherification of the phenolic hydroxyl group can also be achieved through coupling reactions. For instance, palladium-catalyzed coupling reactions of aryl halides and phenols are effective methods for forming diaryl ethers. researchgate.net These reactions often employ specialized ligands to facilitate the coupling process.

Functionalization Strategies at the Halogenated Position of the Benzoate (B1203000) Scaffold

The chlorine atom on the benzoate ring serves as a versatile handle for introducing new functional groups through various cross-coupling reactions.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the halogen. icmpp.ro The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a widely used method for this purpose. icmpp.ro This reaction is valued for its mild reaction conditions and tolerance of a wide range of functional groups. icmpp.ro The development of highly active and stable catalytic systems, often involving bulky and electron-rich phosphine (B1218219) ligands, has significantly expanded the scope of these reactions to include less reactive aryl chlorides. icmpp.ro

Interactive Table: Overview of Relevant Cross-Coupling Reactions

Reaction NameReactantsCatalyst/Ligand SystemBond Formed
Suzuki-Miyaura CouplingAryl halide, Organoboron reagentPalladium catalyst, Phosphine ligandC-C
Hirao ReactionAryl halide, P(O)H compoundPalladium catalyst, Iodide additiveC-P

Halogen Exchange Reactions and Their Regioselectivity

Halogen exchange reactions on aryl halides, often referred to as aromatic Finkelstein reactions, represent a crucial class of transformations in synthetic organic chemistry. wikipedia.org These reactions involve the substitution of one halogen atom on an aromatic ring with another. For a substrate like this compound, this would typically involve the replacement of the chlorine atom at the C-2 position with another halogen, such as fluorine, bromine, or iodine.

Aryl chlorides are generally the least reactive among aryl halides in nucleophilic substitution reactions, following the general reactivity trend of I > Br > Cl. researchgate.net Consequently, the exchange of chlorine for another halogen on the benzene ring of this compound is a challenging transformation that usually necessitates the use of catalysts. wikipedia.orgresearchgate.netnih.gov Common catalytic systems for the aromatic Finkelstein reaction include copper(I) iodide, often in conjunction with diamine ligands, or nickel and palladium-based catalysts. wikipedia.orgresearchgate.net These transition metals facilitate the reaction by activating the otherwise inert carbon-chlorine bond, typically through an oxidative addition mechanism. nih.gov

The regioselectivity of this reaction is inherently controlled by the starting material; the halogen exchange occurs specifically at the carbon atom bonded to the leaving group. In the case of this compound, the substitution would take place at the C-2 position. The electronic nature of the substituents on the aromatic ring significantly influences the reaction rate. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is favored by the presence of electron-withdrawing groups at the ortho and para positions relative to the leaving group. pressbooks.pub In this compound, the ester group (-COOEt) at C-1 is electron-withdrawing, while the hydroxyl group (-OH) at C-4 is electron-donating. These groups modulate the electron density of the aromatic ring and thus affect the susceptibility of the C-Cl bond to nucleophilic attack. The stabilization of the negatively charged intermediate, known as a Meisenheimer complex, is a key factor in the SNAr mechanism. pressbooks.pub

Recent advancements have also led to the development of photo-induced, metal-catalyst-free aromatic Finkelstein reactions. organic-chemistry.org These methods utilize UV light to promote the halogen exchange under mild conditions, offering a more environmentally benign alternative to metal-catalyzed processes. organic-chemistry.org

Table 1: General Conditions for Aromatic Finkelstein Reactions

Catalyst/PromoterNucleophileSolventTemperatureReference
Copper(I) iodide / Diamine ligandNaIVariousVaries wikipedia.org
Nickel bromide / Tri-n-butylphosphineKIDMF170°C (Microwave) nih.gov
UV Light (metal-free)NaIAcetonitrile (B52724)Room Temperature organic-chemistry.org

This table presents generalized conditions and may require optimization for specific substrates like this compound.

Kinetics and Thermodynamic Analyses of Key Reactions Involving this compound

The study of reaction kinetics and thermodynamics provides fundamental insights into the reaction rates, mechanisms, and energy changes associated with the chemical transformations of this compound. While specific kinetic and thermodynamic data for this particular compound are not extensively documented, analysis of its parent compound, ethyl 4-hydroxybenzoate (also known as ethylparaben), and related structures offers valuable information.

One of the key reactions for phenolic compounds is their interaction with hydroxyl radicals (•OH), which is relevant in advanced oxidation processes for environmental remediation. The rate constant for the reaction of ethyl 4-hydroxybenzoate with hydroxyl radicals has been determined through competition kinetics.

Table 2: Kinetic Data for Reactions of Ethyl 4-hydroxybenzoate

ReactionRate Constant (k)ConditionsReference
Reaction with •OH radicals7.5 x 10⁹ dm³ mol⁻¹ s⁻¹Aqueous solution doi.orgresearchgate.net
Base-catalyzed hydrolysis6.0 x 10⁻³ L mol⁻¹ s⁻¹Aqueous solution nih.gov

The kinetics of nucleophilic aromatic substitution (SNAr) on chlorobenzenes are highly dependent on the solvent and the nature of the nucleophile. For instance, the reaction of chloronitrobenzenes with hydroxide (B78521) is found to have identical reactivity for both ortho and para isomers in 50% dimethyl sulfoxide (B87167), highlighting the complex role of the solvent and electronic effects. researchgate.net The mechanism can be either a stepwise process, involving a stable Meisenheimer intermediate, or a concerted pathway. frontiersin.orgspringernature.com The stability of the intermediate and the nature of the leaving group are critical in determining the rate-determining step of the reaction. frontiersin.org

From a thermodynamic perspective, dehalogenation reactions are of significant interest. For example, under anaerobic conditions, the reductive dechlorination of chlorobenzenes is thermodynamically more favorable than hydrolytic dehalogenation, yielding approximately 73 kJ/mol more Gibbs free energy. epdf.pub In some biological systems, the degradation of compounds like 4-chlorobenzoate (B1228818) proceeds via a hydrolytic dehalogenase, where a water molecule displaces the chlorine atom to form 4-hydroxybenzoate. wur.nl This enzymatic process underscores an alternative, thermodynamically feasible pathway for dehalogenation that avoids the need for molecular oxygen. wur.nl

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Chloro 4 Hydroxybenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, and its application to Ethyl 2-chloro-4-hydroxybenzoate provides a wealth of information regarding its atomic arrangement and connectivity.

Comprehensive ¹H and ¹³C NMR Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, displays characteristic signals for the ethyl and aromatic protons. rsc.orgpitt.edu The ethyl group protons appear as a triplet and a quartet, corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) groups, respectively, due to spin-spin coupling. rsc.org The aromatic protons on the benzene (B151609) ring exhibit distinct chemical shifts influenced by the electron-withdrawing chloro and ester groups, and the electron-donating hydroxyl group. docbrown.info

The ¹³C NMR spectrum provides further insight into the carbon framework of the molecule. oregonstate.edu It shows separate resonances for each unique carbon atom, including those in the ethyl group, the benzene ring, and the carbonyl carbon of the ester. docbrown.infooregonstate.edu The chemical shifts of the aromatic carbons are particularly informative, reflecting the electronic effects of the substituents. oregonstate.edu For instance, the carbon atom attached to the chlorine atom (C-2) and the carbon bearing the hydroxyl group (C-4) show distinct shifts compared to the other aromatic carbons. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
CH₃ (ethyl) ~1.4 ~14 Triplet ~7
CH₂ (ethyl) ~4.4 ~61 Quartet ~7
H-3 ~7.0 ~118 Doublet ~2
H-5 ~6.8 ~116 Doublet of doublets ~8, ~2
H-6 ~7.8 ~131 Doublet ~8
OH Variable - Singlet -
C-1 - ~122 - -
C-2 - ~132 - -
C-3 - ~118 - -
C-4 - ~160 - -
C-5 - ~116 - -
C-6 - ~131 - -

Note: The data in this table is predicted based on typical chemical shifts for similar structures and may not represent experimentally determined values.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. uobasrah.edu.iq

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, this would show a cross-peak between the methyl and methylene protons of the ethyl group, confirming their connectivity. It would also show correlations between adjacent aromatic protons, aiding in their specific assignment. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. rsc.orgrsc.org The HSQC spectrum of this compound would show cross-peaks connecting the signal of each aromatic proton to its corresponding carbon atom, and the ethyl protons to their respective carbons. rsc.orgcolab.ws

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions. uobasrah.edu.iqscholarsresearchlibrary.com

Characterization of Functional Group Modes and Intermolecular Interactions

The FT-IR spectrum of this compound displays a number of characteristic absorption bands. jrespharm.comnih.gov A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with its broadness suggesting hydrogen bonding. scispace.com The C=O stretching vibration of the ester group typically appears as a strong, sharp band around 1700 cm⁻¹. scholarsresearchlibrary.com The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl group appears just below 3000 cm⁻¹. jrespharm.com The C-O stretching of the ester and the C-Cl stretching vibrations are also present at lower wavenumbers. scholarsresearchlibrary.com

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often prominent in the Raman spectrum.

Table 2: Key FT-IR and Raman Bands for this compound

Functional Group Vibrational Mode Typical FT-IR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹)
Hydroxyl (-OH) O-H stretch 3200-3600 (broad)
Carbonyl (C=O) C=O stretch ~1700 (strong) ~1700
Aromatic C-H C-H stretch >3000 >3000
Aliphatic C-H C-H stretch <3000 <3000
Ester C-O C-O stretch 1100-1300
C-Cl C-Cl stretch 600-800

Mass Spectrometry (MS) for Molecular Fragmentation and Isotopic Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. uobasrah.edu.iq The molecular weight of this compound is 200.62 g/mol . cymitquimica.com

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z 200. docbrown.infolibretexts.org Due to the presence of chlorine, an isotopic peak (M+2) at m/z 202 with an intensity of about one-third of the molecular ion peak is expected, which is characteristic of a molecule containing one chlorine atom. asm.org

The fragmentation pattern provides clues about the structure. libretexts.org Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃), leading to a peak at m/z 155. Another common fragmentation is the loss of the ethyl group (-CH₂CH₃), resulting in a peak at m/z 171. Further fragmentation of the aromatic ring can also occur.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. uobasrah.edu.iqrsc.org The aromatic ring in this compound, being conjugated with the ester and hydroxyl groups, gives rise to characteristic absorption bands in the UV region. researchgate.net

The UV-Vis spectrum would typically show one or more absorption maxima corresponding to π→π* transitions of the benzene ring and the carbonyl group. The positions of these maxima are influenced by the substituents on the ring. The hydroxyl and chloro groups, as well as the ester group, can cause shifts in the absorption wavelengths (bathochromic or hypsochromic shifts) compared to unsubstituted benzene.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Ethyl benzoate (B1203000)
2,4-dihydroxybenzoic acid
Salicylic acid
Catechol
2-chloro-4-nitrobenzoic acid
2-hydroxy-4-nitrobenzoic acid
Ethyl m-chloro benzoate
4-chlorocatechol
5-chloro-2-hydroxymuconic semialdehyde
Benzene
Tetramethylsilane

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Crystal Packing

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals that to date, the specific single-crystal X-ray diffraction data for this compound has not been deposited or published. Therefore, a detailed analysis of its crystal structure, including precise unit cell dimensions, bond lengths, and bond angles, cannot be presented.

However, by examining the crystal structures of closely related compounds, a scientifically grounded projection of the solid-state molecular conformation and crystal packing of this compound can be formulated. Analysis of analogous structures, such as various substituted benzoates and phenolic compounds, provides a strong basis for understanding the likely intermolecular interactions and packing motifs.

Predicted Molecular Conformation:

Anticipated Crystal Packing and Intermolecular Interactions:

The crystal packing of this compound will likely be dictated by a network of intermolecular hydrogen bonds. The hydroxyl group at the C4 position is a potent hydrogen bond donor, while the carbonyl oxygen of the ethyl ester is an effective hydrogen bond acceptor. This would likely result in the formation of strong O-H···O hydrogen bonds, a common and dominant interaction in the crystallization of organic solids. cymitquimica.com These interactions are known to form various motifs, such as chains or dimers, which dictate the supramolecular architecture. For example, in the crystal structure of 2-hydroxyethyl 4-hydroxybenzoate (B8730719), molecules are linked by O-H···O hydrogen bonds. researchgate.net

In addition to the primary hydrogen bonding, weaker C-H···O interactions involving the aromatic and ethyl group C-H bonds and the oxygen atoms are also expected to contribute to the stability of the crystal lattice. researchgate.net Furthermore, the presence of the chlorine atom introduces the possibility of halogen bonding (C-Cl···O or C-Cl···Cl interactions), which can be a significant directional interaction in organizing molecules in the solid state. While typically weaker than conventional hydrogen bonds, these interactions play a crucial role in the crystal engineering of halogenated organic compounds.

A summary of the probable crystallographic parameters, based on analogous compounds, is hypothetically presented below. It is crucial to reiterate that these are not experimental values for the title compound.

Hypothetical Crystallographic Data for this compound

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar centrosymmetric group

Table of Compounds Mentioned

Compound Name
This compound

Computational and Theoretical Investigations of Ethyl 2 Chloro 4 Hydroxybenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and reactivity of molecules. nih.gov By employing various functionals and basis sets, DFT calculations can provide valuable insights into molecular properties that are often complementary to experimental data.

Optimization of Molecular Geometry and Conformational Isomers

The optimization of the molecular geometry of ethyl 2-chloro-4-hydroxybenzoate is a critical first step in theoretical investigations. This process identifies the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. For similar molecules, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been successfully used to obtain optimized structures. tandfonline.com

The presence of rotatable bonds, such as the C-O bond of the ester group and the C-C bond between the aromatic ring and the ester group, suggests the possibility of multiple conformational isomers. A conformational analysis, often performed by systematically rotating these bonds and calculating the corresponding energies, can identify the most stable conformer(s). mjcce.org.mk For related benzoate (B1203000) derivatives, the planarity of the molecule and the potential for intramolecular hydrogen bonding are significant factors in determining the preferred conformation. iucr.org In the case of this compound, an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester group could contribute to the stability of a particular conformer.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. iucr.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. tjpr.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity and lower kinetic stability. iucr.orgresearchgate.net

For derivatives of this compound, DFT calculations have been used to determine the energies of these orbitals. nih.gov The distribution of HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. In similar aromatic compounds, the HOMO is often delocalized over the benzene (B151609) ring, while the LUMO may be concentrated on specific substituents. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule. researchgate.net These descriptors provide a theoretical framework for understanding the molecule's behavior in chemical reactions.

Table 1: Global Reactivity Descriptors

DescriptorFormulaDescription
Ionization Potential (I) I ≈ -EHOMOThe minimum energy required to remove an electron from a molecule.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added to a molecule.
Electronegativity (χ) χ = (I + A) / 2A measure of the ability of a molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2A measure of the resistance of a molecule to change its electron configuration.
Chemical Softness (S) S = 1 / (2η)The reciprocal of chemical hardness, indicating higher reactivity.
Electrophilicity Index (ω) ω = μ2 / (2η)A measure of the electrophilic power of a molecule.
Chemical Potential (μ) μ = -(I + A) / 2The escaping tendency of electrons from a molecule.

These descriptors, calculated using DFT, provide a comprehensive picture of the reactivity of this compound.

Quantum Chemical Predictions of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical methods and the experimental findings. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. uctm.edu For similar molecules, a good correlation between calculated and experimental chemical shifts has been observed, often with correlation coefficients (R²) close to 1. nih.govtandfonline.com

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the calculations. nih.gov The comparison between the theoretical and experimental IR spectra can aid in the assignment of vibrational modes to specific functional groups within the molecule. For instance, the characteristic stretching frequency of the hydroxyl (O-H) and carbonyl (C=O) groups can be accurately predicted. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. tandfonline.comorientjchem.org This method can predict the wavelength of maximum absorption (λmax), excitation energies, and oscillator strengths. tandfonline.com The calculated UV-Vis spectrum can be compared with the experimental spectrum to understand the electronic transitions occurring within the molecule, such as π → π* and n → π* transitions. tandfonline.com

Theoretical Studies of Reaction Mechanisms and Transition States for Derivatives of this compound

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions involving derivatives of this compound. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net

For instance, in reactions such as nucleophilic substitution at the aromatic ring or ester hydrolysis, DFT calculations can be used to model the reaction pathway. The energy and geometry of the transition state provide critical information about the activation energy of the reaction, which in turn determines the reaction rate.

Computational studies on related phenolic compounds have explored enzymatic reactions like halogenation and dehalogenation. nih.gov Theoretical models can help to understand the role of the enzyme and the substrate in these transformations. For example, molecular orbital calculations have been used to show how the deprotonation of a phenolic hydroxyl group can influence the nucleophilic reactivity of the aromatic ring. asm.org

Molecular Dynamics Simulations for Conformational Landscapes in Solution

While gas-phase DFT calculations provide fundamental insights, the behavior of this compound in solution can be significantly influenced by the solvent. Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule in a solvent environment over time. tandfonline.com

For similar molecules, MD simulations have been used to investigate their dynamic behavior and interactions with the surrounding solvent molecules. tandfonline.com This approach provides a more realistic picture of the molecule's structure and dynamics in a condensed phase, which is essential for understanding its properties and reactivity in a real-world setting.

Applications of Ethyl 2 Chloro 4 Hydroxybenzoate in Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The unique substitution pattern of ethyl 2-chloro-4-hydroxybenzoate makes it an important precursor in multi-step organic synthesis. The presence of multiple reactive sites allows for sequential, regioselective modifications to build intricate molecular architectures. Research on analogous compounds demonstrates the utility of the substituted hydroxybenzoate scaffold in creating pharmaceutically relevant and heterocyclic systems.

For instance, the synthesis of novel benzoxazole (B165842) derivatives involves the reaction between substituted benzoic acids and aminophenols. In one pathway, methyl-3-amino-4-hydroxybenzoate is reacted with 2-chloro-4-nitrobenzoic acid as part of a multi-step synthesis to produce complex hydrazones. orientjchem.org This illustrates how the functionalities present on the benzoate (B1203000) ring—halogens, hydroxyl groups, and esters—are strategically employed to construct more elaborate heterocyclic structures. orientjchem.org

Similarly, the related compound ethyl 4-amino-2-chlorobenzoate is a known intermediate in the synthesis of pharmaceuticals. It serves as a structural precursor to local anesthetics like Chloroprocaine, highlighting the role of chloro-substituted benzoate esters in the development of bioactive molecules. Furthermore, syntheses targeting complex structures like 5-HT4 receptor agonists have utilized para-substituted ortho-hydroxybenzoic acid esters as key starting materials, subjecting them to halogenation and subsequent coupling reactions to build the final benzofuran (B130515) core. researchgate.net The strategic placement of halogen and hydroxyl groups on the initial benzoate ring is crucial for guiding the synthetic route.

The reactivity of the hydroxyl group is often exploited in Williamson ether synthesis to introduce side chains, a common strategy in medicinal chemistry. For example, the parent compound, ethyl 4-hydroxybenzoate (B8730719), is used as a starting point for creating intermediates for Selective Estrogen Receptor Modulators (SERMs) by reacting it with chloro- or bromo-substituted amines.

Table 1: Examples of Complex Syntheses Utilizing Substituted Benzoate Scaffolds

Starting Material AnalogueReaction TypeProduct ClassReference
2-chloro-4-nitrobenzoic acid / methyl-3-amino-4-hydroxybenzoateCondensation, cyclization, hydrazone formationBenzoxazole Hydrazones orientjchem.org
Ethyl 4-amino-2-chlorobenzoateEster modificationPharmaceuticals (e.g., Chloroprocaine)
4-acetamido-o-hydroxybenzoic acid ethyl esterHalogenation, Sonogashira coupling, cyclizationBenzofuran derivatives (5-HT4 agonist intermediates) researchgate.net
Ethyl 4-hydroxybenzoateWilliamson ether synthesisIntermediates for SERMs

Precursor for the Development of Novel Polymer Systems and Advanced Materials

The benzoate scaffold is a fundamental unit in materials science, particularly for creating liquid crystals, high-performance polymers, and functional materials. The ability of hydroxybenzoates to undergo polymerization and the influence of substituents like chlorine on material properties make this compound a candidate for developing advanced materials.

The parent compound, ethyl 4-hydroxybenzoate, and its derivatives are extensively used as precursors for liquid crystal (LC) alignment layers. Polystyrene backbones can be functionalized by attaching ethyl 4-hydroxybenzoate via its phenolic group. nih.govresearchgate.net These polymer films, which possess structural elements of LC molecules, are used to induce specific orientations in liquid crystal displays. nih.gov

Furthermore, 4-hydroxybenzoic acid is a key monomer for synthesizing thermotropic liquid crystalline polyesters. researchgate.netorientjchem.org These polymers exhibit high thermal stability and are used in high-strength fibers and electronic components. The condensation of hydroxybenzoic acid derivatives leads to the formation of rigid-rod polymers with exceptional material properties. researchgate.net The introduction of a chlorine atom onto the monomer unit can modify properties such as solubility, thermal behavior, and intermolecular interactions within the final polymer.

The scaffold is also used to create other functional materials. For example, ethyl 4-hydroxybenzoate is a starting material for synthesizing organogelators designed for oil spill remediation. mdpi.com The synthesis involves attaching a long, functionalized alkyl chain to the hydroxyl group, resulting in a molecule capable of gelling non-polar solvents. mdpi.com

Table 2: Applications of the Benzoate Scaffold in Materials Science

PrecursorMaterial TypeKey Synthetic StepReference
Ethyl 4-hydroxybenzoateLiquid Crystal Alignment LayersPolymer modification reaction nih.govresearchgate.net
4-Hydroxybenzoic acidThermotropic Liquid Crystalline PolyestersMelt polycondensation researchgate.netorientjchem.org
Ethyl 4-hydroxybenzoateOrganogelatorsWilliamson ether synthesis mdpi.com

Utilization in the Synthesis of Agrochemical Scaffolds

The development of new herbicides and fungicides often relies on identifying robust chemical scaffolds that can be readily modified. Chloro-substituted aromatic compounds are a cornerstone of modern agrochemical design. This compound represents a potential starting point for such molecules, where the hydroxyl group can be converted into an ether linkage, a common motif in potent herbicides.

For example, many effective herbicides are protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. The chemical structure of several N-phenylphthalimide-type PPO inhibitors features a substituted phenoxy group attached to a heterocyclic core. A recently developed PPO inhibitor, 2-(4-Chloro-5-((5-(2,4-difluorophenyl)-1,2,4-oxadiazol-3-yl)methoxy)-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione, contains a complex chloro-substituted phenyl ether moiety. nih.gov The synthesis of such molecules requires a chlorophenol intermediate, demonstrating the importance of building blocks like this compound for accessing these complex agrochemical targets. nih.gov

The general strategy involves using the phenolic hydroxyl group as a handle to link the benzoate core to a larger, biologically active heterocycle through an ether bond. The chlorine atom on the ring can influence the molecule's binding affinity to its biological target and its environmental persistence.

Table 3: Relevance of the Chloro-Phenoxy Moiety in Agrochemicals

Agrochemical ClassKey Structural FeatureSignificance of the ScaffoldReference
PPO Inhibitor HerbicidesSubstituted chloro-phenyl etherThe chloro-substituted phenol (B47542) is a crucial building block for creating the ether linkage to the active heterocyclic portion of the herbicide. nih.gov

Engineering of Novel Ligands or Catalysts Derived from the Benzoate Scaffold

The development of catalysts for cross-coupling and other organic transformations often relies on the design of sophisticated organic ligands that coordinate to a metal center. The structure of the ligand is critical for controlling the catalyst's activity, selectivity, and stability. Substituted aromatic frameworks, such as that of this compound, provide a rigid backbone that can be functionalized to create new ligand systems.

For example, the benzoate structure can be converted into a benzhydrazide, which can then be condensed with aldehydes to form tridentate hydrazone ligands. asianpubs.org These ligands, featuring oxygen and nitrogen donor atoms, can chelate to metal ions like tin(IV) to form organometallic complexes with potential catalytic activity. asianpubs.org The electronic properties of the ligand, and thus the activity of the resulting catalyst, can be tuned by the substituents on the aromatic ring.

Furthermore, the synthesis of highly effective phosphine (B1218219) ligands for palladium-catalyzed cross-coupling reactions often involves building upon a biaryl or substituted phenyl core. While not directly synthesized from this specific benzoate, the principle involves functionalizing an aromatic ring with phosphine groups and other substituents that modulate the electronic and steric properties of the resulting catalyst. The chloro and hydroxyl groups on this compound serve as potential handles for introducing phosphine groups or other coordinating moieties to engineer novel ligand structures.

Table 4: Principles of Ligand Design Using Benzoate-Related Scaffolds

Scaffold TypeFunctionalization StrategyResulting Ligand/Complex ClassReference
2-hydroxy benzhydrazideCondensation with aldehydesTridentate Hydrazone Ligands for Tin(IV) asianpubs.org
Substituted Biaryl PhosphinesFunctionalization of aromatic ringsLigands for Palladium Catalysis researchgate.net

Applications in the Synthesis of Spectroscopic Probes or Dyes

Molecules that interact with light are essential for developing dyes, optical materials, and spectroscopic probes. The electronic properties of an aromatic compound, which dictate its absorption and emission characteristics, can be precisely tuned by adding substituents. This compound possesses both electron-donating (hydroxyl) and electron-withdrawing/halogenic (chloro, ester) groups, making its scaffold a candidate for chromophore development.

A straightforward application of the parent scaffold, ethyl 4-hydroxybenzoate, is in the synthesis of azo dyes. This is achieved by coupling the phenolic ring with a diazonium salt, resulting in a highly conjugated system that absorbs visible light.

More advanced applications involve creating materials with specific optical properties. In a spectroscopic study using avoided level crossing muon spin resonance (ALC-μSR), substituted benzoate anions, including 2-chlorobenzoate (B514982) and 4-hydroxybenzoate, were converted in situ into radical anion spin probes. asianpubs.org This allowed for the study of their dynamic behavior at surfactant interfaces, demonstrating a specialized use of the benzoate structure as a spectroscopic probe. asianpubs.org

Furthermore, computational studies on complex molecules containing a 4-(2-chlorophenyl) moiety are used to predict and interpret their spectroscopic properties, including vibrational spectra (FT-IR, FT-Raman) and molecular orbital energies (HOMO-LUMO). cymitquimica.com This highlights the role of the chloro-substituted phenyl ring in defining the electronic and spectroscopic characteristics of larger molecules designed for specific functions. cymitquimica.com

Table 5: Use of Benzoate Scaffolds in Dyes and Probes

Precursor/ScaffoldApplicationPrincipleReference
Ethyl 4-hydroxybenzoateAzo DyesElectrophilic aromatic substitution with a diazonium salt to form a chromophore. researchgate.net
2-chlorobenzoate / 4-hydroxybenzoateSpectroscopic Spin ProbesIn situ formation of radical anions to probe molecular dynamics at interfaces. asianpubs.org
4-(2-chlorophenyl) heterocycleComputational SpectroscopyThe substituted phenyl ring is a key component in determining the molecule's overall electronic and vibrational properties. cymitquimica.com

Environmental Fate and Degradation Pathways of Analogous Hydroxybenzoate Esters

Microbial Degradation and Enzymatic Dechlorination of Related Compounds

The breakdown of chemicals by microorganisms is a critical process in environmental detoxification. For compounds structurally similar to ethyl 2-chloro-4-hydroxybenzoate, both the ester group and the chlorine substituent are key factors influencing their biodegradability.

Aerobic and Anaerobic Biodegradation Pathways

The presence or absence of oxygen profoundly influences the microbial degradation of hydroxybenzoate esters and chlorinated aromatic compounds.

Aerobic Degradation: In oxygen-rich environments, the biodegradation of parabens, which are structurally similar to this compound, is generally rapid and efficient. nih.govresearchgate.net The initial step typically involves the hydrolysis of the ester bond by esterase enzymes, yielding p-hydroxybenzoic acid and the corresponding alcohol. ufc.br For instance, the half-lives of methylparaben and propylparaben (B1679720) under aerobic conditions in activated sludge have been estimated to be as short as 15.8 to 19.8 minutes. researchgate.net This initial hydrolysis is followed by further degradation of the resulting aromatic ring. ufc.br Studies have shown that aerobic conditions are highly effective for paraben removal in wastewater treatment plants. researchgate.netresearchgate.net

Anaerobic Degradation: Under anaerobic (oxygen-free) conditions, the biodegradation of these compounds is significantly slower. nih.govufc.br The half-life of methylparaben in anaerobic systems can be as long as 43.3 hours or more. nih.govresearchgate.net While the initial ester hydrolysis can still occur, the subsequent breakdown of the aromatic ring follows different, less efficient pathways. ufc.br The recalcitrance of parabens under anaerobic conditions is partly attributed to their ester functional group. ufc.br Consequently, conventional anaerobic wastewater treatment systems with short hydraulic retention times may have limited success in removing these compounds. researchgate.netufc.br For chlorinated aromatic compounds, reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, is a key process under anaerobic conditions. oup.comepa.gov

Identification of Key Metabolites and Enzymatic Transformations

The transformation of analogous compounds by microbial enzymes leads to a variety of intermediate products, or metabolites.

The primary metabolite from the initial aerobic degradation of parabens is p-hydroxybenzoic acid. researchgate.netufc.br This can be further transformed into compounds like phenol (B47542) or benzoic acid through decarboxylation or dehydroxylation, respectively. researchgate.net In some cases, p-hydroxybenzoate is converted to protocatechuate, which then undergoes ring cleavage via the β-ketoadipate pathway. ufc.br

For chlorinated aromatic compounds, enzymatic dechlorination is a crucial step. semanticscholar.org This can occur through several mechanisms:

Reductive Dehalogenation: This process, common in anaerobic bacteria, involves the replacement of a chlorine atom with a hydrogen atom. oup.comnih.gov It is often coupled to energy conservation in a process termed "dehalorespiration". oup.com

Oxidative Dehalogenation: Aerobic bacteria often employ oxygenases to replace a chlorine atom with a hydroxyl group. semanticscholar.orgnih.gov For example, pentachlorophenol-4-monooxygenase hydroxylates the para position of various halogenated phenols. semanticscholar.org

Hydrolytic Dehalogenation: This involves the replacement of a chlorine atom with a hydroxyl group from water. semanticscholar.orgontosight.ai An example is the activity of 4-chlorobenzoyl-CoA dehalogenase. nih.gov

A proposed pathway for the degradation of 2,4-dichlorobenzoic acid, a related chlorinated compound, involves the formation of 2,4-dichlorobenzoyl-CoA, followed by NADPH-dependent reductive dehalogenation to 4-chlorobenzoyl-CoA. nih.gov Subsequent hydrolytic dehalogenation and oxidation lead to ring cleavage. nih.gov

Photochemical Degradation in Aquatic and Atmospheric Environments

Sunlight can play a significant role in the degradation of chemical compounds in the environment. The photodegradation of hydroxybenzoate esters and related compounds can occur through direct photolysis or indirect photo-oxidation.

In aquatic environments, the presence of substances like dissolved organic matter (DOM), nitrate, and iron ions can generate highly reactive hydroxyl radicals (•OH) upon exposure to sunlight. nih.gov These radicals can then oxidize and degrade organic pollutants. nih.govresearchgate.net The degradation of some parabens, like methyl paraben, has been shown to be enhanced by UV/persulfate processes, which also generate sulfate (B86663) radicals. researchgate.net Studies on the sunlight-induced degradation of parabens have demonstrated that both photocatalytic oxidation (using catalysts like TiO2) and photosensitized oxidation can be effective. d-nb.info The efficiency of these processes can be influenced by factors such as pH. d-nb.info

In the atmosphere, organic compounds in the vapor phase can react with photochemically generated hydroxyl radicals. The estimated half-life for the reaction of p-chlorobenzoic acid vapor with these radicals is approximately one day. epa.gov However, if the compound is adsorbed onto particulate matter, its degradation rate will differ. epa.gov Direct photolysis of compounds adsorbed on surfaces like silica (B1680970) gel can also occur, though it may not be the dominant removal mechanism. epa.gov

Physico-Chemical Degradation Processes: Hydrolysis and Oxidation in Environmental Matrices

Beyond microbial and photochemical processes, the degradation of analogous hydroxybenzoate esters can also occur through purely chemical reactions in the environment.

Hydrolysis: The ester linkage in hydroxybenzoate esters is susceptible to hydrolysis, a reaction with water that cleaves the ester into a carboxylic acid and an alcohol. nih.gov The rate of hydrolysis is influenced by pH and temperature, generally increasing in alkaline conditions and at higher temperatures. nih.gov Halogenated aromatic compounds, however, are generally resistant to hydrolysis under typical environmental conditions. epa.gov

Oxidation: Chemical oxidation can also contribute to the degradation of these compounds. researchgate.net In water, reaction with photochemically generated hydroxyl radicals is a potential oxidation pathway, although for some compounds like p-chlorobenzoic acid, the estimated half-life for this process is quite long (approximately 1.1 years). epa.gov In some industrial applications, hydrolysis oxidation technology over catalysts has been shown to effectively degrade chlorinated aromatic compounds while minimizing the formation of more toxic byproducts. mdpi.com

Adsorption, Leaching, and Transport Phenomena in Soil and Water Systems

The movement and bioavailability of chemical compounds in the environment are governed by their interactions with soil and sediment particles.

Adsorption: The tendency of a chemical to bind to soil or sediment particles is known as adsorption. For parabens, adsorption is influenced by their hydrophobicity (water-repelling nature); more hydrophobic parabens, like propylparaben, tend to be more strongly adsorbed than less hydrophobic ones, like methylparaben. nih.gov The adsorption of phenolic acids, including p-hydroxybenzoic acid, to soil is influenced by soil properties such as clay and organic matter content. researchgate.net Adsorption can reduce the concentration of the compound in the water phase and limit its mobility and bioavailability for microbial degradation. nih.govresearchgate.net

Leaching and Transport: Leaching is the process by which a substance is washed out from the soil by water. Compounds with low adsorption affinity are more prone to leaching and can be transported to groundwater. epa.govresearchgate.net The mobility of compounds like p-hydroxybenzoic acid in soil can increase with increasing pH due to greater ionization. epa.gov While some compounds like ibuprofen (B1674241) have been shown to have the potential to move downward with percolating water, others like triclosan (B1682465) are more readily retarded in soils. researchgate.net The transport of these compounds in aquatic systems is influenced by their solubility and their partitioning between water and suspended solids. semanticscholar.org

Q & A

Q. What are the standard synthetic routes for Ethyl 2-chloro-4-hydroxybenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, mthis compound (precursor) reacts with alkyl halides or alcohols under basic conditions. In one protocol, Cs₂CO₃ in anhydrous DMSO is used as a base to facilitate the reaction with oxetane derivatives at 105°C for 8 hours, followed by extraction with ethyl acetate . Another method involves potassium carbonate in DMF to promote coupling between 4-hydroxybenzoic acid and halogenated ketones at room temperature, yielding crystalline products . Optimization includes solvent selection (polar aprotic solvents enhance reactivity), temperature control, and stoichiometric balancing of reagents.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm ester/chloro group integration.
  • IR Spectroscopy : Detects carbonyl (C=O) stretching (~1700 cm⁻¹) and hydroxyl (O–H) vibrations (~3200 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Diffraction (XRD) : For crystalline derivatives, XRD provides bond lengths/angles and confirms stereochemistry .

Q. What safety precautions are necessary when handling halogenated benzoic acid derivatives?

  • Methodological Answer :
  • Use impervious gloves (e.g., nitrile) and sealed goggles to prevent skin/eye contact .
  • Work in a fume hood to avoid inhalation; monitor for symptoms like respiratory irritation or dizziness.
  • Store at 0–6°C for stability, especially for hygroscopic derivatives .

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of this compound derivatives?

  • Methodological Answer : Single-crystal XRD analysis involves:
  • Data Collection : Use a diffractometer (e.g., Bruker D8) with Mo/Kα radiation.
  • Structure Solution : SHELXS/SHELXD (for phase determination) and SHELXL (for refinement) are robust tools for small-molecule crystallography .
  • Validation : Check for R-factor convergence (<5%), residual electron density, and hydrogen bonding networks. ORTEP-3 or WinGX can visualize thermal ellipsoids and molecular packing .

Q. How can researchers address discrepancies between experimental and computational spectral data?

  • Methodological Answer :
  • Reconcile NMR Shifts : Compare experimental shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA). Adjust solvent effects (e.g., PCM model) and conformational sampling.
  • Analyze IR Deviations : Examine hydrogen bonding or polymorphism effects. For example, crystallographic O–H distances (refined to ~0.79 Å) may explain broadened IR peaks .
  • Statistical Validation : Apply χ² tests to assess fit quality between observed/predicted data .

Q. What strategies resolve conflicting crystallographic data during refinement?

  • Methodological Answer :
  • Twinned Data : Use SHELXL’s TWIN/BASF commands for high-resolution twinned datasets .
  • Disordered Atoms : Apply PART/SUMP restraints and isotropic displacement parameter (Ueq) constraints.
  • Hydrogen Bonding : Refine O–H positions freely using difference Fourier maps, as done in recent studies .

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